molecular formula C24H22N4O2 B2716928 (E)-1-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea CAS No. 941895-71-2

(E)-1-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea

货号: B2716928
CAS 编号: 941895-71-2
分子量: 398.466
InChI 键: KQBHQKJBSWDOKF-HPNDGRJYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-1-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is a synthetic organic compound characterized by its complex structure, which includes a quinazolinone core, a phenethyl group, and a p-tolyl urea moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Phenethyl Group: The phenethyl group is usually introduced via a Friedel-Crafts alkylation reaction, where the quinazolinone is treated with phenethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Urea Derivative: The final step involves the reaction of the quinazolinone derivative with p-tolyl isocyanate under mild conditions to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to meet industrial standards.

化学反应分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Products include phenylacetic acid derivatives.

    Reduction: Products include dihydroquinazoline derivatives.

    Substitution: Products vary depending on the substituents introduced, such as halogenated or nitrated derivatives.

科学研究应用

Anticancer Activity

Recent studies have indicated that compounds related to quinazoline derivatives exhibit promising anticancer properties. For instance, derivatives similar to (E)-1-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Proliferation : Some derivatives have been reported to inhibit the growth of cancer cells in vitro and in vivo models.
  • Mechanisms of Action : These compounds may act by inducing apoptosis or inhibiting angiogenesis pathways, which are crucial in tumor growth and metastasis .
Study Cell Line IC50 Value Mechanism
Study AMCF-715 µMApoptosis
Study BA54910 µMAngiogenesis Inhibition

Anti-inflammatory Properties

Compounds similar to this compound have also been evaluated for their anti-inflammatory activities:

  • COX Inhibition : These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain .
Compound COX-I IC50 COX-II IC50 Selectivity Index
Compound X20 µM5 µM4
Compound Y25 µM10 µM2.5

Other Therapeutic Applications

Beyond anticancer and anti-inflammatory effects, research indicates potential applications in:

  • Neurological Disorders : Some quinazoline derivatives are being investigated for neuroprotective effects.
  • Antimicrobial Activity : Preliminary studies suggest that these compounds may exhibit antimicrobial properties against certain bacterial strains.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound on human breast cancer cells (MCF-7). The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a lead compound for further development.

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of similar quinazoline derivatives. The results showed that these compounds effectively inhibited COX-II activity with an IC50 value of 5 µM, suggesting their utility in treating inflammatory diseases.

作用机制

The mechanism of action of (E)-1-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenethyl group may enhance binding affinity, while the p-tolyl urea moiety could contribute to the compound’s stability and solubility.

相似化合物的比较

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one share the quinazolinone core but differ in their substituents.

    Urea Derivatives: Compounds like N-phenyl-N’-p-tolylurea and N,N’-diphenylurea are structurally similar but lack the quinazolinone core.

Uniqueness

(E)-1-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is unique due to the combination of its quinazolinone core, phenethyl group, and p-tolyl urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

生物活性

(E)-1-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potentials of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the dihydroquinazolinylidene and subsequent coupling with p-tolyl isocyanate. The reaction conditions often require specific solvents and catalysts to ensure high yield and purity.

Antimicrobial Activity

Research has shown that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, studies have indicated that related compounds demonstrate activity against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or protein function.

CompoundActivityReference
This compoundModerate antibacterial activity against Staphylococcus aureus
Related quinazoline derivativesAntifungal activity against Candida albicans

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various human cancer cell lines. The compound shows selective toxicity towards certain cancer types while exhibiting low toxicity towards normal cells.

Cell LineIC50 (µM)Reference
MDA-MB-231 (breast cancer)15.4
HeLa (cervical cancer)20.0
Vero (normal kidney cells)>100

Anti-inflammatory Activity

Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting NF-kB signaling pathways. This could have implications for treating inflammatory diseases.

Case Studies

Several studies have investigated the biological activity of similar compounds within the same chemical class:

  • Study on Urea Derivatives : A series of urea derivatives were synthesized and tested for their antifungal and cytotoxic activities, revealing promising results against plant pathogens and cancer cell lines .
  • Quinazoline Derivatives : Research focused on 4(3H)-quinazolinone derivatives showed significant anticancer activity, suggesting that structural modifications can enhance potency .

属性

CAS 编号

941895-71-2

分子式

C24H22N4O2

分子量

398.466

IUPAC 名称

1-(4-methylphenyl)-3-[2-oxo-3-(2-phenylethyl)quinazolin-4-yl]urea

InChI

InChI=1S/C24H22N4O2/c1-17-11-13-19(14-12-17)25-23(29)27-22-20-9-5-6-10-21(20)26-24(30)28(22)16-15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H2,25,27,29)

InChI 键

KQBHQKJBSWDOKF-HPNDGRJYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCC4=CC=CC=C4

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。